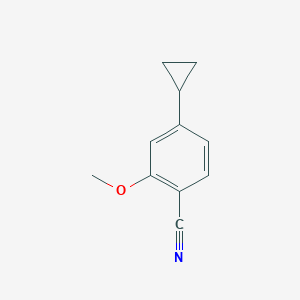
4-Cyclopropyl-2-methoxybenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopropyl-2-methoxybenzonitrile is an organic compound with the molecular formula C11H11NO It is characterized by a cyclopropyl group attached to the benzene ring, along with a methoxy group and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-2-methoxybenzonitrile typically involves the reaction of 4-cyclopropylbenzaldehyde with methoxyamine hydrochloride, followed by dehydration to form the nitrile group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the nitrile group.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions: 4-Cyclopropyl-2-methoxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are often employed.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Cyclopropyl-2-methoxybenzonitrile has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 4-Cyclopropyl-2-methoxybenzonitrile depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The cyclopropyl and methoxy groups can affect the compound’s binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
4-Methoxybenzonitrile: Lacks the cyclopropyl group, making it less sterically hindered.
4-Cyclopropylbenzonitrile: Lacks the methoxy group, which may affect its reactivity and solubility.
2-Methoxybenzonitrile: The methoxy group is positioned differently, influencing its electronic properties.
Uniqueness: 4-Cyclopropyl-2-methoxybenzonitrile is unique due to the presence of both the cyclopropyl and methoxy groups, which can influence its chemical reactivity and interactions with other molecules. This combination of functional groups makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C11H11NO |
|---|---|
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
4-cyclopropyl-2-methoxybenzonitrile |
InChI |
InChI=1S/C11H11NO/c1-13-11-6-9(8-2-3-8)4-5-10(11)7-12/h4-6,8H,2-3H2,1H3 |
Clave InChI |
CNHNWIVMUHEBGI-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C2CC2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


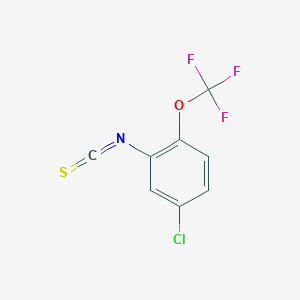
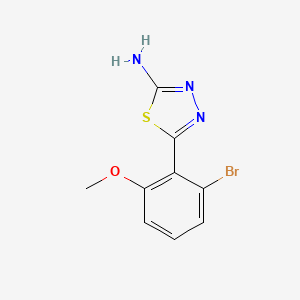
![6-(7-Bromo-9,9-dihexyl-9H-fluoren-2-yl)-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13696475.png)
![Ethyl 2-[[2-(Fmoc-amino)ethyl]amino]acetate Hydrochloride](/img/structure/B13696481.png)
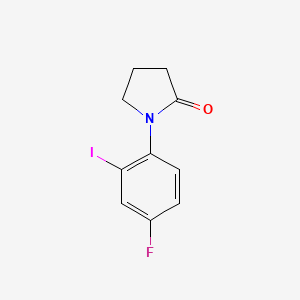

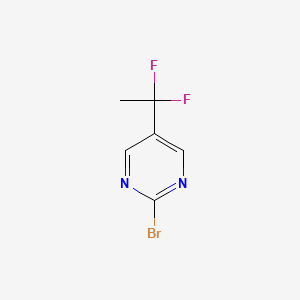
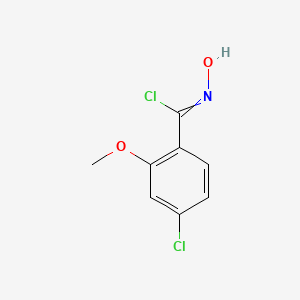
![[6-(3-Azabicyclo[3.1.0]hexan-3-yl)-2-methyl-3-pyridyl]methanol](/img/structure/B13696520.png)
![8-Methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B13696524.png)
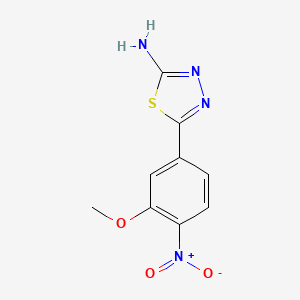
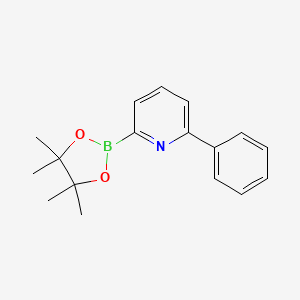
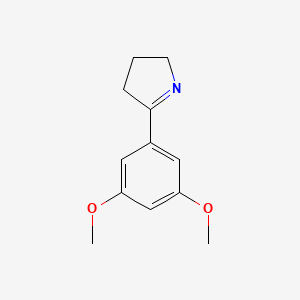
![5-Bromo-4-[2-(trifluoromethoxy)phenyl]imidazole-2-carbaldehyde](/img/structure/B13696538.png)
